

Protocol for using 2-Morpholinoethanol as a buffering agent

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Compound of Interest

Compound Name: 2-Morpholinoethanol

Cat. No.: B138140

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Application Notes and Protocols for 2-Morpholinoethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Morpholinoethanol, also known as N-(2-hydroxyethyl)morpholine, is a versatile organic compound with applications in pharmaceutical synthesis. While sometimes broadly classified as a buffering agent, its physicochemical properties make it generally unsuitable for use as a primary biological buffer in research and pharmaceutical applications. These application notes provide a comprehensive overview of the characteristics of **2-Morpholinoethanol**, an analysis of its buffering capacity, and detailed information on its established roles in chemical synthesis.

Section 1: Physicochemical Properties of 2-Morpholinoethanol

A thorough understanding of the chemical and physical properties of **2-Morpholinoethanol** is essential for its appropriate handling and application.

Property	Value	Reference
Synonyms	4-(2-Hydroxyethyl)morpholine, N-(2-Hydroxyethyl)morpholine	[1]
CAS Number	622-40-2	[1]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	226-228 °C	[1]
Melting Point	1-2 °C	[1]
Density	~1.080 g/cm ³	[1]
Solubility	Soluble in water; slightly soluble in chloroform, methanol, and ethyl acetate.	[1]
pKa (Morpholine nitrogen)	~8.33 (at 25 °C)	[2][3][4]

Section 2: Evaluation of 2-Morpholinoethanol as a Biological Buffering Agent

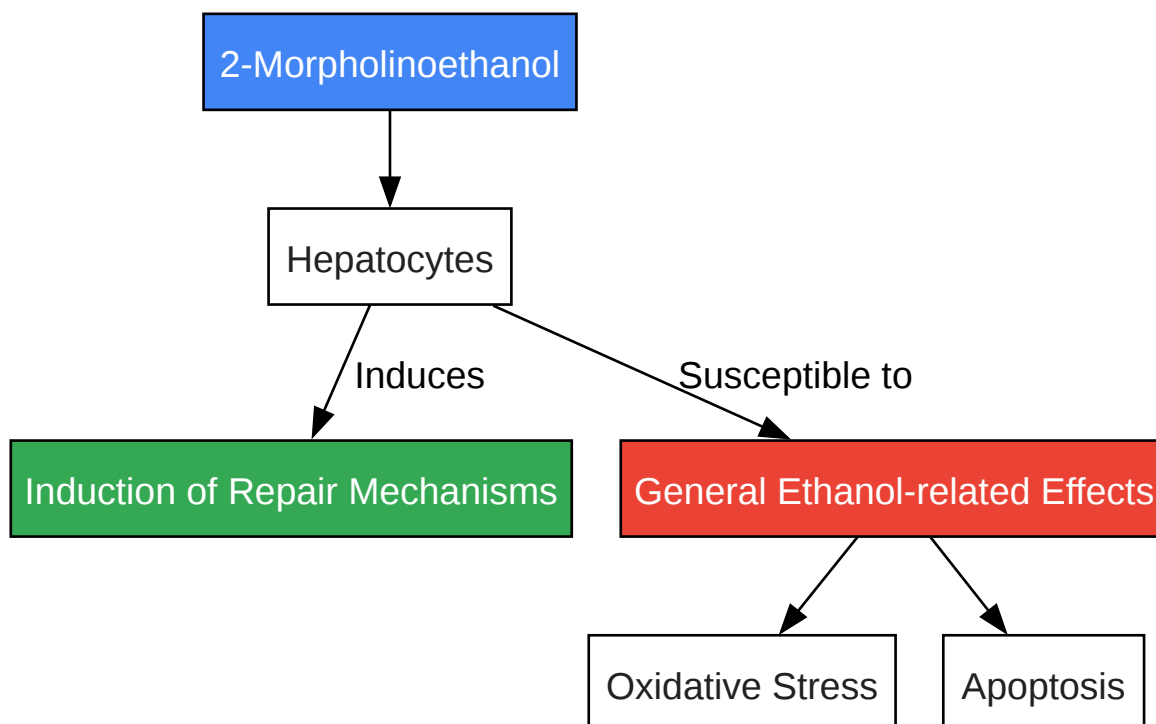
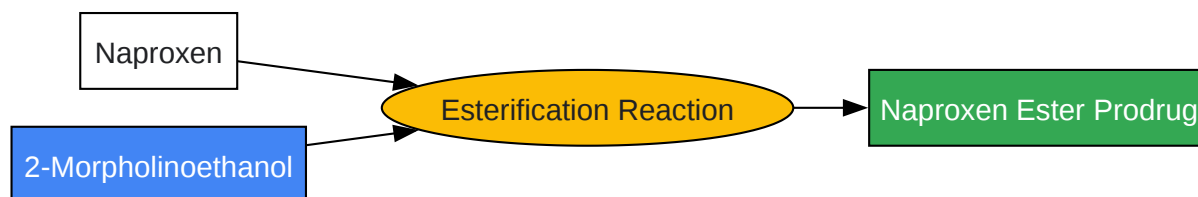
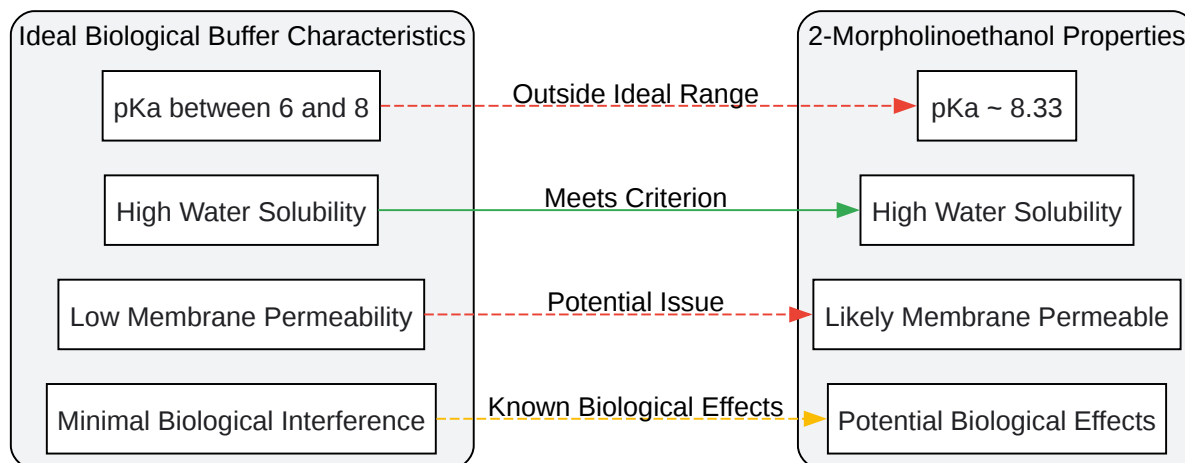
The effectiveness of a buffering agent is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For biological applications, a suitable buffer should have a pKa value close to the desired physiological pH, typically in the range of 6.0 to 8.0.[5][6][7][8]

The pKa of the tertiary amine in the morpholine ring of **2-Morpholinoethanol** is approximately 8.33.[2][3][4] This indicates that its optimal buffering range is between pH 7.3 and 9.3. While the lower end of this range overlaps with physiological pH, its buffering capacity diminishes significantly below pH 8.3.

Key Considerations:

- **Buffering Capacity:** The buffering capacity of **2-Morpholinoethanol** is maximal around pH 8.3 and will be substantially weaker at a neutral pH of 7.4.
- **"Good's" Buffer Criteria:** **2-Morpholinoethanol** does not meet all the criteria for an ideal biological buffer as established by Norman Good.^{[5][6][7][8]} These criteria include having a pKa between 6 and 8, high water solubility, low permeability across biological membranes, and minimal interference with biological processes.^{[5][6][7][8]}
- **Lack of Established Protocols:** Extensive literature searches did not yield established protocols for the use of **2-Morpholinoethanol** as a primary buffering agent in cell culture, enzyme assays, or standard pharmaceutical formulations.

Conclusion: Based on its pKa and the lack of documented use, **2-Morpholinoethanol** is not recommended as a primary buffering agent for most biological research and drug development applications where precise control of physiological pH is critical. More suitable and well-characterized biological buffers, such as HEPES, PIPES, or MES, are commercially available and have extensive documentation.^{[5][6][7]}



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